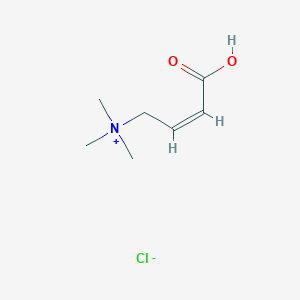
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a carboxyl group, a trimethylammonium group, and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and a carboxylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as water or methanol to dissolve the reactants.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and high yields.
Purification Steps: Including crystallization and filtration to obtain a pure product.
化学反応の分析
Types of Reactions
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or silver nitrate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in the detection and quantification of specific ions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Cell Signaling: Investigated for its role in cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Environmental Science: Applied in the treatment of wastewater and pollution control.
作用機序
The mechanism of action of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymatic functions.
Altering Signaling Pathways: Affecting cellular communication and responses.
類似化合物との比較
Similar Compounds
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium bromide
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium iodide
Uniqueness
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications.
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
[(Z)-3-carboxyprop-2-enyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4-; |
InChIキー |
PUKNFWRLBQXPFL-MKWAYWHRSA-N |
異性体SMILES |
C[N+](C)(C)C/C=C\C(=O)O.[Cl-] |
正規SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)



![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)


![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
